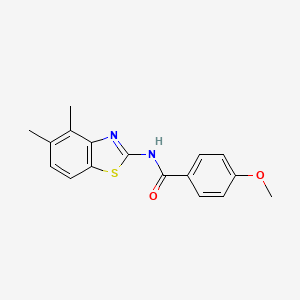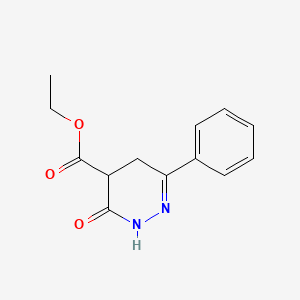![molecular formula C20H14ClN3O B2362964 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-88-0](/img/structure/B2362964.png)
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinazoline derivatives.
科学的研究の応用
Antimicrobial Activities
Several studies have shown that compounds structurally related to 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol demonstrate significant antimicrobial activities. For instance, novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing a substituted phenylquinolin-2-one moiety have exhibited potent antibacterial and antifungal activities against various microbes (Ghosh et al., 2015). Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial evaluation have shown that certain compounds with a chloroquinazoline structure are effective against bacterial strains (Patel & Shaikh, 2011).
Corrosion Inhibition
Research has also demonstrated that compounds with chloroquinoline structure, similar to this compound, can serve as effective corrosion inhibitors. A study on Schiff’s bases, including compounds with a chloroquinolin-3-yl structure, has shown significant inhibition effects on the corrosion of mild steel in hydrochloric acid solution (Prabhu et al., 2008).
Antitumor Activities
Compounds with quinazoline derivatives have been explored for their potential antitumor activities. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent inducer of apoptosis in cancer cells and has shown efficacy in various cancer models (Sirisoma et al., 2009).
Sensor and Detection Applications
Quinoline-based isomers have been synthesized and studied for their fluorescence sensing properties, which can be applied in detecting metal ions and other chemical entities. For example, studies have explored the detection of Al3+ and Zn2+ ions using quinoline-based fluorescent sensors (Hazra et al., 2018).
特性
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGKXMSLUYOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
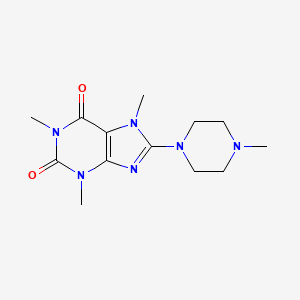


![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
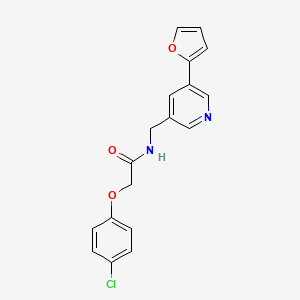
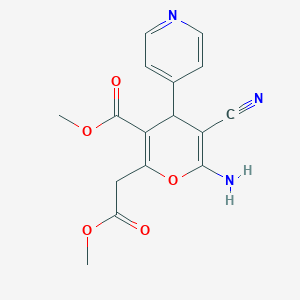
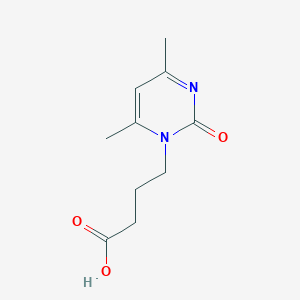
![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)
